molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No.: B074881
CAS No.: 1450-72-2
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with a melting point of 45-48°C and a boiling point of 112-114°C at 12 mmHg . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

2’-Hydroxy-5’-methylacetophenone, also known as 1-(2-Hydroxy-5-methylphenyl)ethanone, is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group . .

Result of Action

It is used as an intermediate in organic synthesis , suggesting that it may undergo various chemical reactions to produce different compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methylacetophenone can be synthesized through several methods. One common method involves the reaction of p-cresol with acetic anhydride in the presence of phosphoric acid, followed by purification . Another method involves the reaction of p-cresol with acetyl chloride in the presence of aluminum chloride .

Industrial Production Methods: In industrial settings, the production of 2’-Hydroxy-5’-methylacetophenone typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-5’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2’-Hydroxy-5’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group at the ortho position relative to the acetyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDFBFVMJNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061702
Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma
Record name 2'-Hydroxy-5'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032592
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Record name 2-Hydroxy-5-methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 2'-Hydroxy-5'-methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Hydroxy-5-methylacetophenone
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CAS No.

1450-72-2
Record name 2′-Hydroxy-5′-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
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Record name 2'-Hydroxy-5'-methylacetophenone
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Record name 2'-Hydroxy-5'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Record name 2-hydroxy-5-methylacetophenone
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Record name 2-HYDROXY-5-METHYLACETOPHENONE
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Record name 2'-Hydroxy-5'-methylacetophenone
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Melting Point

50 °C
Record name 2'-Hydroxy-5'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2'-Hydroxy-5'-methylacetophenone, also known as 1-(2-hydroxy-5-methylphenyl)ethanone, has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

A: Research has shown that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton significantly impacts the acaricidal activity of this compound against various mite species. [] The position and nature of these substituents influence the molecule's interaction with its target, ultimately affecting its potency.

A: Studies comparing this compound with its derivatives (2'-methylacetophenone, 3'-methylacetophenone, 4'-methylacetophenone, and 2'-hydroxy-4'-methylacetophenone) demonstrated varied acaricidal activity against Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. These variations highlight the importance of specific substituent positions for optimal activity. []

A: While specific stability studies under various conditions are limited within the provided research, its use as a building block in the synthesis of various metal complexes suggests it possesses sufficient stability for complexation reactions. [, , , , , , , ] Further investigation into its stability under specific environmental conditions like temperature, pH, and light exposure would be beneficial.

A: While the provided research primarily focuses on this compound as a ligand in metal complexes or a precursor for other compounds, some studies indicate potential catalytic applications. For example, its iron(III) and nickel(II) complexes have been explored for their catalytic activity in styrene oxidation. [, ]

ANone: Further research is required to fully explore and optimize the catalytic potential of this compound and its derivatives. This includes investigating various catalytic reactions, identifying optimal reaction conditions, and elucidating the underlying reaction mechanisms.

A: The compound shows promise in several areas:* Acaricides: It exhibits potent acaricidal activity against several mite species, suggesting its potential use in developing natural acaricides. []* Metal Complexation: It acts as a versatile ligand in forming stable complexes with various transition metals, which can have applications in catalysis, materials science, and other fields. [, , , , , , , ]* Pharmaceutical Intermediates: Its derivatives, like those with thiosemicarbazone moieties, have been investigated for their potential pharmaceutical applications. []

A: In addition to its acaricidal activity, the compound and its derivatives have demonstrated potential in other areas:* Antimicrobial Activity: Some metal complexes incorporating this compound as a ligand have shown antimicrobial activity against various bacterial and fungal strains. [, , ]* Antidiabetic Activity: Studies on Elaeagnus angustifolia L., which contains 1-(2-hydroxy-5-methylphenyl)-ethanone, suggest potential antidiabetic properties. [, ]

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